Ethyl 3-undecylthieno[3,2-B]thiophene-2-carboxylate
Overview
Description
Ethyl 3-undecylthieno[3,2-B]thiophene-2-carboxylate is an organic compound with the molecular formula C20H30O2S2. It belongs to the class of thienothiophenes, which are known for their applications in organic electronics and optoelectronics due to their excellent thermal and environmental stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-undecylthieno[3,2-B]thiophene-2-carboxylate typically involves a multi-step process. One common method starts with the preparation of 1-(thiophene-3-ylthio)alkan-2-one from 3-bromothiophene. This intermediate is then subjected to a ring formation reaction to yield the desired thienothiophene derivative . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as aluminum chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-undecylthieno[3,2-B]thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carboxylate group, using reagents like sodium hydroxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Ethyl 3-undecylthieno[3,2-B]thiophene-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of organic semiconductors for electronic devices such as transistors, solar cells, and organic light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism of action of ethyl 3-undecylthieno[3,2-B]thiophene-2-carboxylate involves its interaction with molecular targets in biological systems. The compound’s electron-rich thienothiophene core allows it to participate in electron transfer processes, making it effective in various applications. The pathways involved often include interactions with cellular proteins and enzymes, leading to changes in cellular functions .
Comparison with Similar Compounds
Ethyl 3-undecylthieno[3,2-B]thiophene-2-carboxylate can be compared with other thienothiophene derivatives such as:
- Ethyl 3-hexylthieno[3,2-B]thiophene-2-carboxylate
- Ethyl 3-octylthieno[3,2-B]thiophene-2-carboxylate
These compounds share similar structural features but differ in the length of their alkyl chains. The uniqueness of this compound lies in its longer undecyl chain, which can influence its solubility, melting point, and overall reactivity .
Properties
IUPAC Name |
ethyl 6-undecylthieno[3,2-b]thiophene-5-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O2S2/c1-3-5-6-7-8-9-10-11-12-13-16-18-17(14-15-23-18)24-19(16)20(21)22-4-2/h14-15H,3-13H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXUOLDSCOAGOFW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC1=C(SC2=C1SC=C2)C(=O)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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